molecular formula C7H5N3O3S B2411345 2-Amino-6-nitrobenzo[d]thiazol-4-ol CAS No. 460044-83-1

2-Amino-6-nitrobenzo[d]thiazol-4-ol

Cat. No.: B2411345
CAS No.: 460044-83-1
M. Wt: 211.2
InChI Key: UBWOTKJTWBBNMA-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzo[d]thiazol-4-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the second position, a nitro group at the sixth position, and a hydroxyl group at the fourth position on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of 2,6-diaminobenzo[d]thiazol-4-ol.

    Substitution: Formation of various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzo[d]thiazol-4-ol
  • 2-Amino-6-ethoxybenzo[d]thiazol-4-ol
  • 2-Amino-6-fluorobenzo[d]thiazol-4-ol

Uniqueness

2-Amino-6-nitrobenzo[d]thiazol-4-ol is unique due to the presence of both an amino and a nitro group on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-amino-6-nitro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWOTKJTWBBNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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